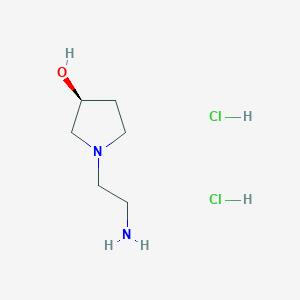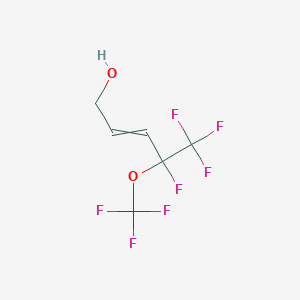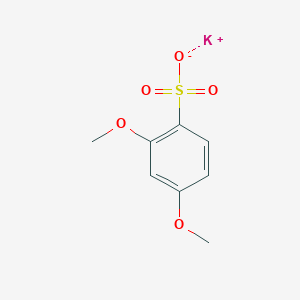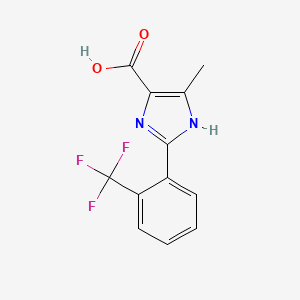
(3S)-1-(2-Aminoethyl)pyrrolidin-3-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-(2-Aminoethyl)pyrrolidin-3-ol dihydrochloride is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry due to their versatile reactivity and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(2-Aminoethyl)pyrrolidin-3-ol dihydrochloride typically involves the reaction of a suitable pyrrolidine derivative with an aminoethyl group. One common method involves the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives . The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to increase synthetic efficiency .
Chemical Reactions Analysis
Types of Reactions
(3S)-1-(2-Aminoethyl)pyrrolidin-3-ol dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrolidin-2-ones.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like AgOAc for oxidation , reducing agents for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include pyrrolidin-2-ones, reduced pyrrolidine derivatives, and substituted pyrrolidine compounds .
Scientific Research Applications
(3S)-1-(2-Aminoethyl)pyrrolidin-3-ol dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (3S)-1-(2-Aminoethyl)pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may exhibit antioxidant, anti-inflammatory, or antimicrobial properties depending on its interaction with cellular components .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3S)-1-(2-Aminoethyl)pyrrolidin-3-ol dihydrochloride include:
Uniqueness
What sets this compound apart from these similar compounds is its specific aminoethyl substitution, which imparts unique reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C6H16Cl2N2O |
|---|---|
Molecular Weight |
203.11 g/mol |
IUPAC Name |
(3S)-1-(2-aminoethyl)pyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C6H14N2O.2ClH/c7-2-4-8-3-1-6(9)5-8;;/h6,9H,1-5,7H2;2*1H/t6-;;/m0../s1 |
InChI Key |
WHTAYZBTUNEJHP-ILKKLZGPSA-N |
Isomeric SMILES |
C1CN(C[C@H]1O)CCN.Cl.Cl |
Canonical SMILES |
C1CN(CC1O)CCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B12448612.png)
![3-[(3-methylbutanoyl)amino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12448614.png)
![(5E)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12448621.png)
![3-(3-bromophenyl)-5-{[2-nitro-5-(trifluoromethyl)phenyl]sulfanyl}-4-phenyl-4H-1,2,4-triazole](/img/structure/B12448629.png)
![Tert-butyl 3-({[2-(2-bromophenyl)ethyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B12448637.png)

![2,2,2-trichloro-N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B12448647.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B12448653.png)


![2,5-dichloro-N-[(4-iodo-2-methylphenyl)carbamothioyl]benzamide](/img/structure/B12448664.png)
![7-Difluoromethyl-2,3-dihydro-1-methyl-3-phenyl-2-thioxo-1H-imidazo-[4,5-b]-pyridin-5(4H)-one](/img/structure/B12448680.png)
